molecular formula C23H22FN3O5S2 B2525829 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-26-8

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2525829
CAS No.: 851782-26-8
M. Wt: 503.56
InChI Key: RATMDBJUCCZKGG-UHFFFAOYSA-N
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Description

This compound belongs to the class of dihydropyrazole sulfonamides, characterized by a 4,5-dihydro-1H-pyrazole core substituted with aryl and sulfonamide groups. Its structure includes a 4-fluorophenylsulfonyl moiety at position 1, a 4-methoxyphenyl group at position 5, and a methanesulfonamide-linked phenyl ring at position 3 (Figure 1). While direct synthetic data for this compound are unavailable in the provided evidence, analogous synthesis routes involve cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation .

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-32-20-10-6-16(7-11-20)23-15-22(17-4-3-5-19(14-17)26-33(2,28)29)25-27(23)34(30,31)21-12-8-18(24)9-13-21/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMDBJUCCZKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its antibacterial properties.
  • Fluorophenyl and methoxyphenyl substituents : These groups are often linked to enhanced biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines:

  • EGFR Inhibition : A derivative demonstrated an IC50 of 0.07 µM against the epidermal growth factor receptor (EGFR), comparable to the standard drug erlotinib .
  • MCF-7 Cell Line : Another study reported an IC50 of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies:

  • Cyclooxygenase Inhibition : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specific derivatives exhibited IC50 values as low as 3.8 nM against inflammatory cytokines .
  • In Vivo Studies : Animal models have demonstrated that certain pyrazole derivatives effectively reduce inflammation markers, suggesting their utility in treating inflammatory diseases .

3. Antioxidant Properties

Molecular docking studies have indicated that this compound may possess antioxidant capabilities:

  • Reactive Oxygen Species (ROS) Scavenging : The structural features of the compound suggest a potential for scavenging free radicals, thereby protecting cells from oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety acts as a competitive inhibitor for enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways associated with cancer and inflammation.

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValueReference
Tewari et al. (2014)Pyrazole DerivativeAnti-inflammatory3.8 nM (COX inhibition)
Brullo et al. (2012)Imidazo[1,2-b]pyrazoleDual anti-inflammatory activity1.2 nM (IL8-induced chemotaxis)
Recent Molecular Docking StudyPyrazole DerivativeAntioxidant PotentialNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related dihydropyrazole and pyranopyrazole sulfonamides from the evidence:

Compound ID Core Structure R1 (Position 1) R2 (Position 5) R3 (Sulfonamide) Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound 4,5-Dihydropyrazole 4-Fluorophenylsulfonyl 4-Methoxyphenyl Methanesulfonamide ~503.57* N/A N/A Electron-rich 4-MeO group
4p Pyranopyrazole 4-Methoxybenzenesulfonyl 4-(Trifluoromethyl)phenyl 4-Methoxybenzenesulfonamide 589.11 76 72.0–72.7 CF3 enhances hydrophobicity
4q Pyranopyrazole 4-(Trifluoromethyl)benzenesulfonyl 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)benzenesulfonamide 627.09 62 153.7–154.1 High electronegativity
N-{4-[5-(3-Fluorophenyl)-...} 4,5-Dihydropyrazole 4-Methoxybenzenesulfonyl 3-Fluorophenyl Methanesulfonamide 503.57 N/A N/A 3-F vs. 4-MeO positional isomer
4af Pyranopyrazole 4-Methylbenzenesulfonyl 4-Methoxyphenyl 4-Methylbenzenesulfonamide ~529.63* 70 69.0–70.4 Methyl vs. methoxy substituent

*Molecular weight inferred from analogous structures.

Key Observations

Methanesulfonamide (target) vs. aryl sulfonamides (e.g., 4p, 4af): Smaller substituents like methanesulfonamide may improve solubility but reduce binding affinity compared to bulkier aryl sulfonamides .

Synthetic Feasibility: Yields for pyranopyrazole derivatives (e.g., 4p: 76%) exceed those of dihydropyrazoles (e.g., 4s: 50%), likely due to steric challenges in cyclization steps .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, 4q’s high m.p. (153.7–154.1°C) reflects its trifluoromethyl groups’ strong van der Waals interactions .

Hypothesized Pharmacological Differences

  • The target compound’s 4-methoxyphenyl group may confer selectivity toward COX-2 over COX-1, akin to celecoxib, whereas 3-fluorophenyl () could alter metabolic stability .
  • 4-Fluorophenylsulfonyl (target) vs. 4-methylbenzenesulfonyl (4af): Fluorine’s electronegativity may enhance hydrogen bonding with target enzymes .

Preparation Methods

Chalcone Precursor Preparation

The pyrazoline ring is constructed via cyclocondensation of a chalcone derivative with hydrazine. The chalcone is synthesized through Claisen-Schmidt condensation between 4-methoxyacetophenone (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) in ethanolic NaOH (40% w/v) at 60°C for 6 hours. This yields (E)-3-(3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, characterized by a trans-configuration confirmed via $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).

Pyrazoline Formation

The chalcone reacts with hydrazine hydrate (3.0 equiv) in ethanol under microwave irradiation (100°C, 50 W, 5 minutes) to form 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. Microwave conditions enhance reaction efficiency, achieving 85% yield compared to 60% under traditional reflux. The nitro group at the pyrazoline’s 3-phenyl position is subsequently reduced using SnCl₂ (5.0 equiv) in concentrated HCl, yielding 3-amino-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Sulfonylation of the Pyrazoline Nitrogen

Synthesis of 4-Fluorobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride is prepared by reacting 4-fluorobenzenesulfonic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in chloroform at 60°C for 2 hours. Excess thionyl chloride is removed under vacuum, and the product is purified via distillation (bp 142–145°C).

N-Sulfonylation Reaction

The pyrazoline intermediate (1.0 equiv) is treated with 4-fluorobenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) using diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 25°C for 16 hours, yielding 1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-3-(3-aminophenyl)-4,5-dihydro-1H-pyrazole. Column chromatography (hexane:ethyl acetate, 4:1) isolates the product with 78% yield.

Methanesulfonamide Functionalization

Sulfonylation of the Aromatic Amine

The 3-aminophenyl substituent undergoes sulfonylation with methanesulfonyl chloride (1.2 equiv) in DCM at 0°C. Triethylamine (2.5 equiv) facilitates the reaction, which completes within 2 hours. The crude product is washed with NaHCO₃ (5% w/v) and purified via recrystallization (ethanol:water, 7:3), affording the final compound in 82% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 7.82 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, SO₂C₆H₄F), 7.45–7.39 (m, 4H, pyrazoline-H and C₆H₄OCH₃), 6.98 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, C₆H₄OCH₃), 3.89 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).
  • $$ ^{13}C $$-NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 162.1 (C-F), 134.5–114.2 (aromatic carbons), 55.7 (OCH₃), 39.8 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 517.6 [M+H]⁺ corresponds to the molecular formula C₂₄H₂₃FN₃O₅S₂.

Optimization and Yield Considerations

Step Reagents/Conditions Yield (%) Purity (%)
Chalcone synthesis NaOH, ethanol, 60°C 92 98
Pyrazoline formation NH₂NH₂·H₂O, microwave 85 95
Nitro reduction SnCl₂, HCl 90 97
N-Sulfonylation 4-FC₆H₄SO₂Cl, DIPEA 78 99
Methanesulfonylation CH₃SO₂Cl, Et₃N 82 98

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves:

  • Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazines with α,β-unsaturated ketones .
  • Suzuki-Miyaura coupling : Introduction of aromatic substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl groups) using palladium catalysts .
  • Sulfonylation : Methanesulfonamide attachment via nucleophilic substitution with methanesulfonyl chloride . Intermediates are characterized using HPLC for purity and NMR/IR spectroscopy for structural confirmation .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological screening?

  • Enzyme inhibition assays : Targets like cyclooxygenase (COX) or kinases are tested using fluorometric or colorimetric substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess therapeutic potential .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation or coupling steps be elucidated?

  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer mechanisms (e.g., SN1 vs. SN2 for sulfonylation) .
  • Computational modeling : DFT calculations simulate transition states and energy barriers for Suzuki-Miyaura coupling .

Q. What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DoE) : Statistically models variables (e.g., catalyst loading, solvent ratios) to maximize yield .
  • Flow chemistry : Enhances reproducibility and reduces side reactions in scaling up Suzuki couplings .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Identifies binding poses with target proteins (e.g., COX-2) using AutoDock or Schrödinger .
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with biological activity .

Q. How are contradictions in binding affinity data resolved?

  • Crystallographic vs. docking data : Discrepancies in H-bonding interactions (e.g., Arg634 in ) are resolved by validating docking poses with mutagenesis studies .
  • Statistical validation : Bootstrap analysis or Bayesian modeling quantifies uncertainty in SAR datasets .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Multiple crystal forms may require screening solvents/additives.
  • SHELX refinement : High thermal motion in flexible pyrazole rings necessitates anisotropic displacement parameter adjustments .

Q. Which purification methods are effective for isolating enantiomers or regioisomers?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns .
  • Flash chromatography : Separates regioisomers with gradient elution (hexane/ethyl acetate) .

Q. How is off-target toxicity assessed in preclinical studies?

  • Ames test : Evaluates mutagenicity using Salmonella strains .
  • hERG inhibition assays : Patch-clamp electrophysiology predicts cardiac toxicity risks .

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